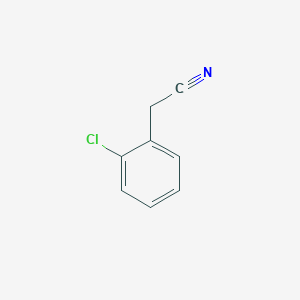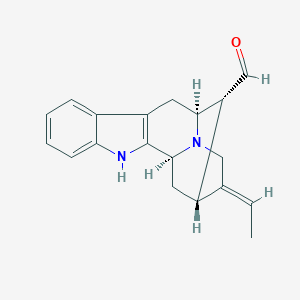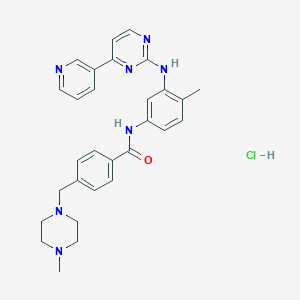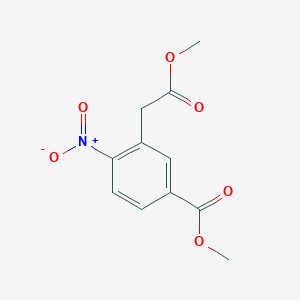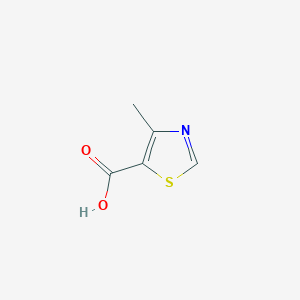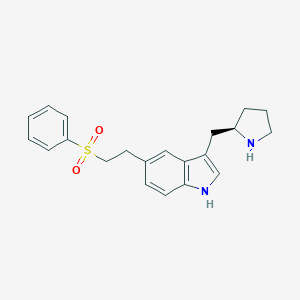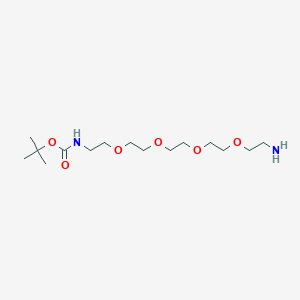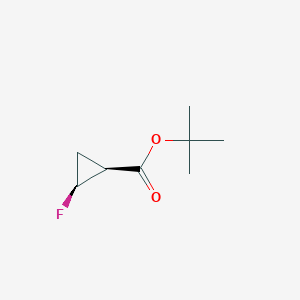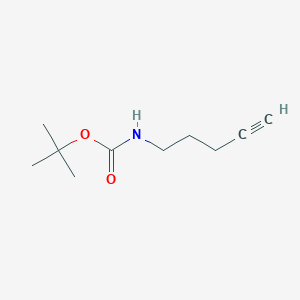
N-Boc-4-Pentin-1-amin
Übersicht
Beschreibung
N-Boc-4-pentyne-1-amine is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-4-pentyne-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-4-pentyne-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-pentyne-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-Boc-4-Pentin-1-amin ist ein wertvoller Baustein in der organischen Synthese. Seine geschützte Aminogruppe ermöglicht selektive Reaktionen, wodurch es ideal für die Konstruktion komplexer Moleküle ist. Es wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet, da es an Klickchemie-Reaktionen teilnehmen kann .
Medizinische Chemie
In der medizinischen Chemie dient this compound als PROTAC-Linker. PROTACs sind Moleküle, die entwickelt wurden, um bestimmte Proteine in Zellen abzubauen, wodurch ein neuartiger Ansatz für die Arzneimittelentwicklung eröffnet wird. Die Alkingruppe dieser Verbindung ermöglicht die Verknüpfung von Molekülen, die Azidgruppen enthalten, durch die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC), ein Eckpfeiler der bioorthogonalen Chemie .
Polymere Forschung
Die Alkinfunktionalität von this compound wird in der Polymerforschung genutzt. Es kann in Polymere eingebaut oder verwendet werden, um die Oberfläche von Materialien zu modifizieren, wodurch ein reaktiver Griff für die weitere Funktionalisierung durch Klickchemie bereitgestellt wird .
Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um die Eigenschaften von Materialien auf molekularer Ebene zu modifizieren. Seine Einarbeitung in die Synthese neuer Materialien kann einzigartige Eigenschaften wie verbesserte Stabilität oder neuartige Reaktivität verleihen, die für die Entwicklung fortschrittlicher Materialien entscheidend sind .
Biokonjugationsstudien
This compound spielt eine bedeutende Rolle in Biokonjugationsstudien. Es wird verwendet, um verschiedene Biomoleküle miteinander oder an feste Träger zu binden, was die Untersuchung biologischer Wechselwirkungen und die Entwicklung diagnostischer Werkzeuge erleichtert .
Analytische Chemie
In der analytischen Chemie wird this compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet. Seine klar definierte Struktur und Reaktivität machen es für die Verwendung bei der Kalibrierung von Instrumenten oder der Entwicklung neuer analytischer Techniken geeignet .
Umweltwissenschaften
Während in den Suchergebnissen nicht direkt Anwendungen von this compound in der Umweltwissenschaft erwähnt werden, können solche Verbindungen in der Umweltanalyse und Sanierungsstudien verwendet werden. Sie können als Tracer oder Reaktanten bei der Untersuchung von Umweltprozessen und dem Verhalten von Schadstoffen dienen .
Wirkmechanismus
Target of Action
N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Boc-4-pentyne-1-amine are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .
Mode of Action
N-Boc-4-pentyne-1-amine interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in N-Boc-4-pentyne-1-amine reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .
Biochemical Pathways
The biochemical pathways affected by N-Boc-4-pentyne-1-amine depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, N-Boc-4-pentyne-1-amine can influence a variety of cellular processes .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-4-pentyne-1-amine are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, N-Boc-4-pentyne-1-amine can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .
Action Environment
The action of N-Boc-4-pentyne-1-amine can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of N-Boc-4-pentyne-1-amine can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .
Safety and Hazards
N-Boc-4-pentyne-1-amine is classified as a Skin Corrosive 1B . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Biochemische Analyse
Biochemical Properties
N-Boc-4-pentyne-1-amine plays a significant role in biochemical reactions due to its ability to undergo CuAAc with Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups, forming a stable triazole ring. The nature of these interactions is covalent, resulting in a strong and specific bond.
Molecular Mechanism
At the molecular level, N-Boc-4-pentyne-1-amine exerts its effects through the formation of a triazole ring via CuAAc with Azide-containing biomolecules . This can result in the modification of biomolecules, potentially influencing their activity. For instance, it could lead to the inhibition or activation of enzymes, or changes in gene expression, depending on the specific biomolecule involved.
Eigenschaften
IUPAC Name |
tert-butyl N-pent-4-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJJKZSKWNWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628837 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-50-6 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
